3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide
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Overview
Description
3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPFA and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
CPFA has been studied for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience. It has been found to have anti-tumor and anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. CPFA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of CPFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. CPFA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. CPFA has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
CPFA has been found to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. CPFA has also been found to increase the expression of certain genes that are involved in the regulation of cell growth and survival. In addition, CPFA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using CPFA in lab experiments is that it has been found to have low toxicity and minimal side effects in animal studies. This makes it a potentially useful compound for further research and development. However, one limitation of using CPFA is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research on CPFA. One area of interest is its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of CPFA and to optimize its use in these and other applications.
Synthesis Methods
The synthesis of CPFA involves the reaction of 4-chlorophenylacetic acid with furfurylamine in the presence of thionyl chloride to yield 5-(4-chlorophenyl)-2-furylamine. This intermediate is then reacted with N-phenylmaleimide in the presence of triethylamine to produce 3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide.
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-13H,(H,21,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDPORBRBQTHC-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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